molecular formula C7H6N2O2S B3155113 2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid CAS No. 79190-64-0

2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid

Cat. No.: B3155113
CAS No.: 79190-64-0
M. Wt: 182.20
InChI Key: WTEXLEBNFUETJO-UHFFFAOYSA-N
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Description

“2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid” is a compound with the CAS Number: 79190-64-0 and a molecular weight of 182.2 . It is also known by its IUPAC name "imidazo [2,1-b] [1,3]thiazol-3-ylacetic acid" .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives has been a subject of interest in many research studies . A common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazole derivatives have been synthesized from various compounds, including [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds have been evaluated for antitumor activity .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 182.2 . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.

Future Directions

Imidazo[2,1-b][1,3]thiazole derivatives have shown promise in various areas of research, including as potential anticancer agents . Future research may focus on further exploring the biological properties of these compounds and developing novel molecules for therapeutic applications.

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-6(11)3-5-4-12-7-8-1-2-9(5)7/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEXLEBNFUETJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CSC2=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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